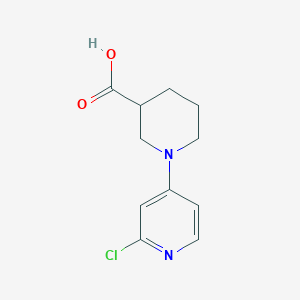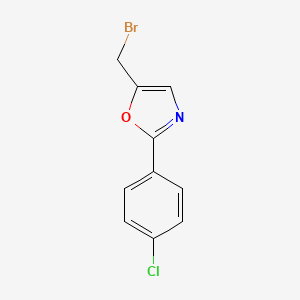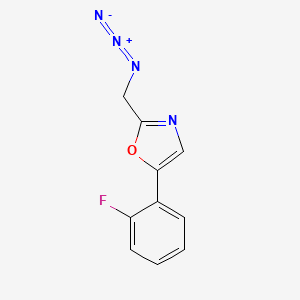
3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine
Vue d'ensemble
Description
3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine, also known as C6CPF, is an important organic compound used in many scientific research applications. It is a heterocyclic compound, meaning that it contains atoms of at least two different elements. C6CPF is a colorless crystalline solid with a melting point of about 155°C. It is a member of the pyridazine family, a group of compounds that are widely used in organic synthesis.
Applications De Recherche Scientifique
Synthesis and Structural Studies
Pyridazine derivatives, including 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine, have been studied for their potential in various fields. For instance, Sallam et al. (2021) synthesized triazole pyridazine derivatives and conducted structural characterization using techniques like NMR, IR, mass spectral studies, and X-ray diffraction. These compounds exhibited properties such as anti-tumor and anti-inflammatory activities (Sallam et al., 2021).
Biological Evaluation
Heinisch et al. (1996) explored the synthesis of pyridazino[3,4-b][1,5]benzodiazepin-5-ones from 3,6-dichloropyridazine derivatives for their potential as human immunodeficiency virus type 1 reverse transcriptase inhibitors (Heinisch et al., 1996).
Anticancer and Antiangiogenic Activities
Kamble et al. (2015) synthesized new 4‐chloro‐2‐(3‐chloro‐4‐fluorophenyl)‐5‐(aliphatic/cyclic saturated amino)pyridazin‐3(2H)‐one derivatives and evaluated their inhibitory effects on various human cancer cell lines. Some compounds showed significant activity comparable to standard methotrexate and also exhibited potent antiangiogenic and antioxidant activities (Kamble et al., 2015).
Agrochemical Uses
Sallam et al. (2022) reported the synthesis, structure elucidation, and docking study of a novel pyridazine derivative for potential use against fungal pathogens in agriculture. Their study included Hirshfeld surface analysis and density functional theory calculations (Sallam et al., 2022).
Herbicidal Applications
Tamura and Jojima (1963) investigated pyridazine derivatives for their herbicidal properties. They synthesized 3-chloro-6-phenoxypyridazines, evaluating them as potential new herbicides (Tamura & Jojima, 1963).
Corrosion Inhibition
Mashuga et al. (2017) studied the effects of pyridazine derivatives on the electrochemical dissolution of mild steel in acidic environments. Their research provides insights into the applications of these compounds in corrosion inhibition (Mashuga et al., 2017).
Propriétés
IUPAC Name |
3-chloro-6-(4-chloro-3-fluorophenyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2FN2/c11-7-2-1-6(5-8(7)13)9-3-4-10(12)15-14-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYJKUQRRYDNTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NN=C(C=C2)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(chloromethyl)-6-phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine](/img/structure/B1480127.png)
![Methyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1480128.png)

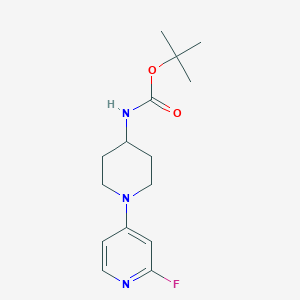

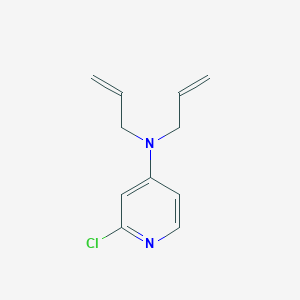
![6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B1480135.png)
![6-phenyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1480136.png)
![2-(chloromethyl)-6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B1480137.png)
![6-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1480138.png)
